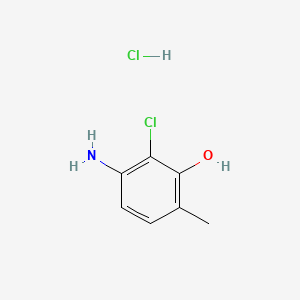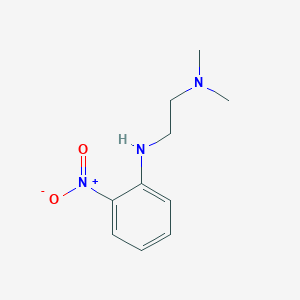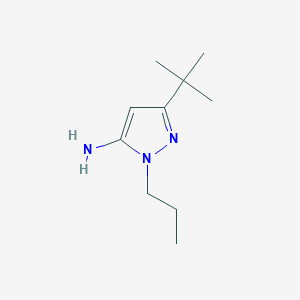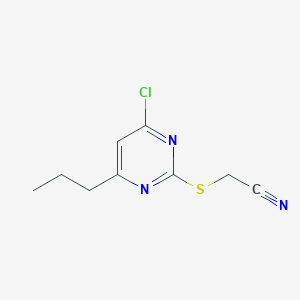
2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C10H12ClN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-propyl-2-pyrimidinethiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or thio groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile, [(4-chloro-6-phenyl-2-pyrimidinyl)thio]-
- Acetonitrile, [(4-chloro-6-methyl-2-pyrimidinyl)thio]-
- Acetonitrile, [(4-chloro-6-ethyl-2-pyrimidinyl)thio]-
Uniqueness
2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile is unique due to its specific structural features, such as the propyl group at the 6-position of the pyrimidine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
56605-42-6 |
|---|---|
Molecular Formula |
C9H10ClN3S |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
2-(4-chloro-6-propylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H10ClN3S/c1-2-3-7-6-8(10)13-9(12-7)14-5-4-11/h6H,2-3,5H2,1H3 |
InChI Key |
YTPKVSRRVTUASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)SCC#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8742179.png)

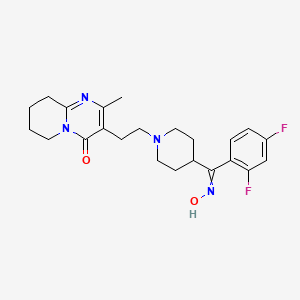
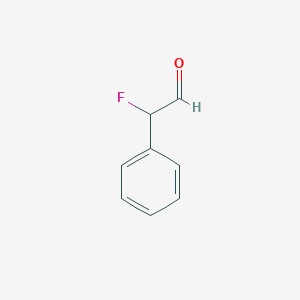

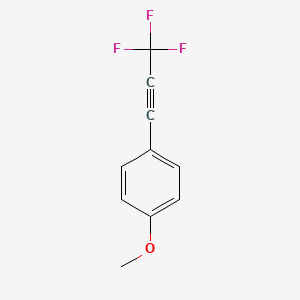
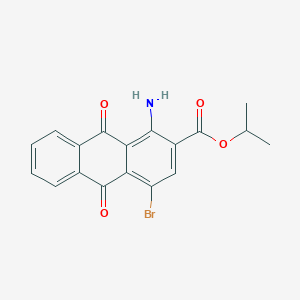

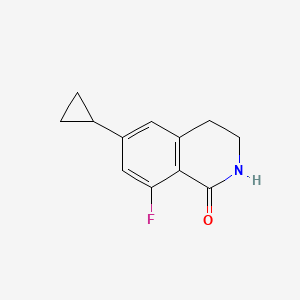
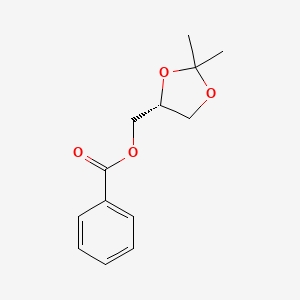
![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)
